molecular formula C16H11FN2O2S B394014 3'-(3-fluorophenyl)-1,3-dihydrospiro(2H-indole-3,2'-[1,3]thiazolidine)-2,4'-dione

3'-(3-fluorophenyl)-1,3-dihydrospiro(2H-indole-3,2'-[1,3]thiazolidine)-2,4'-dione

Cat. No.: B394014
M. Wt: 314.3 g/mol
InChI Key: YEZWAPGEWKTZQM-UHFFFAOYSA-N
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Description

3'-(3-Fluorophenyl)-1,3-dihydrospiro(2H-indole-3,2'-[1,3]thiazolidine)-2,4'-dione is a spirocyclic compound featuring a thiazolidinone ring fused to an indole scaffold with a 3-fluorophenyl substituent at the 3' position. This structure combines the bioisosteric properties of thiazolidinones (known for diverse pharmacological activities) with the spirocyclic framework, which enhances metabolic stability and target selectivity .

Synthesis typically involves a condensation reaction between isatin derivatives, substituted amines, and thioglycolic acid under Dean-Stark conditions, followed by purification via recrystallization . The compound has been studied for anticancer activity due to its structural resemblance to other spiro-thiazolidinone conjugates that inhibit tumor cell proliferation .

Properties

Molecular Formula

C16H11FN2O2S

Molecular Weight

314.3 g/mol

IUPAC Name

3-(3-fluorophenyl)spiro[1,3-thiazolidine-2,3'-1H-indole]-2',4-dione

InChI

InChI=1S/C16H11FN2O2S/c17-10-4-3-5-11(8-10)19-14(20)9-22-16(19)12-6-1-2-7-13(12)18-15(16)21/h1-8H,9H2,(H,18,21)

InChI Key

YEZWAPGEWKTZQM-UHFFFAOYSA-N

SMILES

C1C(=O)N(C2(S1)C3=CC=CC=C3NC2=O)C4=CC(=CC=C4)F

Canonical SMILES

C1C(=O)N(C2(S1)C3=CC=CC=C3NC2=O)C4=CC(=CC=C4)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CL-414988 involves several steps, typically starting with the preparation of intermediate compounds. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained. For example, one common method involves the reaction of precursor compounds with chlorine radicals under controlled conditions .

Industrial Production Methods

Industrial production of CL-414988 may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated control systems to maintain consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

CL-414988 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of specific reagents and conditions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield chlorinated derivatives, while reduction reactions could produce dechlorinated compounds .

Mechanism of Action

The mechanism of action of CL-414988 involves its interaction with specific molecular targets and pathways. For example, it may act by inhibiting certain enzymes or modulating signaling pathways within cells . The exact mechanism can vary depending on the context and application of the compound.

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups (e.g., Cl, CF₃) : Enhance anticancer potency compared to electron-donating groups (e.g., OCH₃) . For example, 3'-(4-chlorophenyl) derivatives showed superior activity in NCI-60 cell line assays due to increased electrophilicity and target engagement .
  • Fluorine vs. Chlorine : The 3-fluorophenyl analog exhibits lower molecular weight and comparable logP to the 4-chlorophenyl derivative, suggesting improved solubility without sacrificing lipophilicity .
  • N-Alkylation (e.g., Benzyl) : Introduced in derivatives like 1-benzyl-3'-(3-fluorophenyl) analogs to modulate steric effects and enhance metabolic stability .

Anticancer Activity

  • 3'-(3-Fluorophenyl) derivative : Demonstrated moderate activity in NCI-60 panels, with GI₅₀ values ranging from 1–10 µM in leukemia and breast cancer cell lines .
  • 3'-(4-Chlorophenyl) derivative (Ia) : Exhibited superior potency (GI₅₀ < 1 µM) in colon (HCT-116) and lung (A549) cancer models, attributed to stronger halogen bonding with target proteins .
  • 3'-(3-Trifluoromethylphenyl) analog: Showed nanomolar activity (IC₅₀ = 50–100 nM) in kinase inhibition assays, likely due to the CF₃ group enhancing hydrophobic interactions .

Enzyme Inhibition

Research Findings and Mechanistic Insights

Pharmacokinetic and Toxicity Data

  • 3'-(3-Fluorophenyl) derivative : Predicted CNS permeability (QPPCaco = 120 nm/s) due to fluorine’s small size and high electronegativity .
  • 3'-(4-Chlorophenyl) derivative : Higher hepatotoxicity risk (in silico ProTox-II prediction) compared to fluorinated analogs, possibly due to reactive metabolite formation .

Biological Activity

The compound 3'-(3-fluorophenyl)-1,3-dihydrospiro(2H-indole-3,2'-[1,3]thiazolidine)-2,4'-dione (CAS Number: 140219-79-0) is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, including antitumor and antimicrobial effects, as well as its mechanism of action.

  • Molecular Formula : C16H11FN2O2S
  • Molar Mass : 314.33 g/mol
  • Boiling Point : 667.7 ± 55.0 °C (predicted)
  • Density : 1.53 ± 0.1 g/cm³ (predicted)
  • pKa : 12.79 ± 0.20 (predicted)

Antitumor Activity

Recent studies have indicated that the compound exhibits significant antitumor activity against various cancer cell lines. For instance:

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast)15.0Induction of apoptosis via caspase activation
A549 (Lung)12.5Inhibition of cell proliferation
HeLa (Cervical)10.0Cell cycle arrest in G2/M phase

The compound's mechanism involves the induction of apoptosis and the inhibition of key signaling pathways associated with cancer cell survival, such as the PI3K/Akt pathway.

Antimicrobial Activity

In addition to its antitumor properties, this compound has shown promising antimicrobial activity against several bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus25
Escherichia coli30
Mycobacterium tuberculosis15

These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents.

The biological activity of this compound can be attributed to its structural features that allow it to interact with various biological targets:

  • Inhibition of Enzymatic Activity : The compound inhibits enzymes critical for cellular metabolism in bacteria and cancer cells.
  • Modulation of Gene Expression : It affects the expression levels of genes involved in apoptosis and cell cycle regulation.
  • Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress in target cells, leading to cell death.

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

  • A study on MCF-7 breast cancer cells demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability and increased apoptosis markers.
  • In a murine model of tuberculosis, administration of the compound significantly reduced bacterial load compared to control groups.

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